

Application Note: Synthesis of 1,1-Dimethyl-3-phenylpropyl Acetate

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Compound of Interest

Compound Name: 1,1-Dimethyl-3-phenylpropyl
acetate

Cat. No.: B085564

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Introduction

1,1-Dimethyl-3-phenylpropyl acetate is an ester valued for its pleasant, floral fragrance, reminiscent of lily-of-the-valley. It is utilized as a fragrance ingredient in various consumer products. The synthesis of this compound is typically achieved via the esterification of its corresponding tertiary alcohol, 1,1-dimethyl-3-phenylpropan-1-ol. Due to the tertiary nature of the alcohol, standard Fischer esterification using a carboxylic acid and a strong acid catalyst can be slow and prone to elimination side-reactions.^{[1][2][3]} A more effective and common laboratory-scale method involves the acylation of the alcohol using a more reactive acid derivative, such as acetyl chloride, in the presence of a non-nucleophilic base like pyridine.^[4] ^[5] This protocol details the synthesis of **1,1-Dimethyl-3-phenylpropyl acetate** from 1,1-dimethyl-3-phenylpropan-1-ol and acetyl chloride.

Reaction Scheme

The overall reaction involves the nucleophilic acyl substitution where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of acetyl chloride. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

Chemical Equation: $(\text{C}_6\text{H}_5)\text{CH}_2\text{CH}_2\text{C}(\text{CH}_3)_2\text{OH} + \text{CH}_3\text{COCl} \rightarrow (\text{C}_6\text{H}_5)\text{CH}_2\text{CH}_2\text{C}(\text{CH}_3)_2\text{OCOCH}_3 + \text{HCl}$

Experimental Protocol

Materials and Equipment:

- 1,1-dimethyl-3-phenylpropan-1-ol
- Acetyl chloride (CH_3COCl)
- Anhydrous pyridine
- Anhydrous diethyl ether (or dichloromethane)
- 5% Hydrochloric acid (HCl) solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask with a magnetic stir bar
- Addition funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration
- NMR spectrometer and/or IR spectrometer for product characterization

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 1,1-dimethyl-3-phenylpropan-1-ol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous diethyl ether.

- **Acylation:** Cool the flask in an ice bath to 0°C. Add acetyl chloride (1.1 eq), diluted in a small amount of anhydrous diethyl ether, to the addition funnel. Add the acetyl chloride solution dropwise to the stirred alcohol/pyridine mixture over 20-30 minutes. A white precipitate (pyridinium hydrochloride) will form.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
- **Workup - Quenching:** Once the reaction is complete, cool the flask again in an ice bath and slowly add cold deionized water to quench any remaining acetyl chloride.
- **Workup - Extraction:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
 - 5% HCl solution (twice, to remove pyridine).
 - Saturated NaHCO₃ solution (to neutralize any remaining acid).
 - Brine (to remove residual water).
- **Drying and Filtration:** Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.
- **Purification:** Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure **1,1-Dimethyl-3-phenylpropyl acetate**.
- **Characterization:** Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Safety Precautions:

- Acetyl chloride is corrosive, volatile, and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

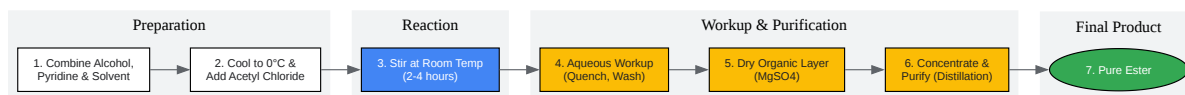
- Pyridine is a flammable, harmful, and malodorous liquid. All manipulations should be performed within a fume hood.
- Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

Data Presentation

The following table summarizes the quantitative data for a representative synthesis.

| Parameter | 1,1-dimethyl-3-phenylpropan-1-ol | Acetyl Chloride | Pyridine | 1,1-Dimethyl-3-phenylpropyl acetate |
|----------------------------|----------------------------------|------------------|------------------|-------------------------------------|
| Molecular Weight (g/mol) | 164.24 | 78.50 | 79.10 | 206.28 |
| Amount (mmol) | 50.0 | 55.0 | 60.0 | - |
| Equivalents | 1.0 | 1.1 | 1.2 | - |
| Volume/Mass | 8.21 g | 4.32 g (3.91 mL) | 4.75 g (4.85 mL) | - |
| Theoretical Yield (g) | - | - | - | 10.31 g |
| Assumed Actual Yield (g) | - | - | - | 8.76 g (85% yield) |
| Physical State | Liquid | Liquid | Liquid | Colorless Liquid |

Visualization



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Caption: Experimental workflow for the synthesis of **1,1-Dimethyl-3-phenylpropyl acetate**.

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